Cas no 859833-22-0 (1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine)

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine structure
859833-22-0 structure
商品名:1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
CAS番号:859833-22-0
MF:C18H28BNO2
メガワット:301.231425285339
MDL:MFCD08271932
CID:719594
PubChem ID:18525779

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine 化学的及び物理的性質

名前と識別子

    • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
    • 1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine
    • 4-((Piperidine)methyl) phenylboronic acid pinacol ester
    • 4-(Piperidin-1-ylmethyl)phenylboronic acid pinacol ester
    • 4-(PIPERIDINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER
    • Piperidine,1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
    • 4-(1-PiperidinylMethyl)benzeneboronic acid pinacol ester
    • AMTB120
    • RW4024
    • 1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine (ACI)
    • 1-[[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
    • [4-(Piperidinomethyl)phenyl]boronic acid pinacol ester
    • AKOS016339726
    • Z1333127367
    • 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperidine
    • AS-2351
    • MFCD08271932
    • CS-0052662
    • DTXSID60594536
    • P10569
    • EN300-99912
    • 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-piperidine
    • 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
    • (4-(PIPERIDIN-1-YLMETHYL)PHENYL)BORONIC ACID PINACOL ESTER
    • 1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
    • J-503193
    • SB15939
    • DB-076511
    • 4-(PIPERIDIN-1-YLMETHYL)BENZENEBORONIC ACID, PINACOL ESTER 97%2-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZYL]-1,2-OXAZINANE
    • HJKVRMHVLINDRH-UHFFFAOYSA-N
    • 859833-22-0
    • SCHEMBL427977
    • MDL: MFCD08271932
    • インチ: 1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-8-15(9-11-16)14-20-12-6-5-7-13-20/h8-11H,5-7,12-14H2,1-4H3
    • InChIKey: HJKVRMHVLINDRH-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1C=CC(CN2CCCCC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 301.22100
  • どういたいしつりょう: 301.2213093g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.7Ų

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: 63 °C
  • ふってん: 394.1±25.0 °C at 760 mmHg
  • フラッシュポイント: 192.1±23.2 °C
  • PSA: 21.70000
  • LogP: 2.90960
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine セキュリティ情報

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2351-1G
4-((Piperidine)methyl) phenylboronic acid pinacol ester
859833-22-0 >95%
1g
£39.00 2025-02-08
Apollo Scientific
OR9166-5g
4-[(Piperidin-1-yl)methyl]benzeneboronic acid, pinacol ester
859833-22-0
5g
£182.00 2025-02-21
eNovation Chemicals LLC
D497596-500mg
1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
859833-22-0 97%
500mg
$125 2024-07-21
SHENG KE LU SI SHENG WU JI SHU
sc-299192-1 g
4-(1-Piperidinylmethyl)benzeneboronic acid pinacol ester,
859833-22-0
1g
¥602.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1123302-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
859833-22-0 97%
5g
¥1634.00 2024-07-28
Key Organics Ltd
AS-2351-20MG
4-((Piperidine)methyl) phenylboronic acid pinacol ester
859833-22-0 >95%
0mg
£76.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-299192A-5g
4-(1-Piperidinylmethyl)benzeneboronic acid pinacol ester,
859833-22-0
5g
¥2324.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51114-1g
4-(1-Piperidinylmethyl)benzeneboronic acid pinacol ester
859833-22-0
1g
¥1882.00 2023-03-16
Chemenu
CM134165-5g
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
859833-22-0 95%+
5g
$261 2023-02-18
TRC
T889635-50mg
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine
859833-22-0
50mg
$ 65.00 2022-06-02

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Toluene ;  2 h, reflux
2.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
リファレンス
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; et al, Organic Letters, 2013, 15(18), 4850-4853

合成方法 2

はんのうじょうけん
1.1 Catalysts: Sodium carbonate ,  Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Xylene ;  rt → 155 °C; 24 h, 155 °C
リファレンス
Synthesis of Amines with Pendant Boronic Esters by Borrowing Hydrogen Catalysis
Ma, Winson M. J.; et al, Organic Letters, 2013, 15(18), 4850-4853

合成方法 3

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  5 h, 130 °C
リファレンス
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

合成方法 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  3 h, rt
1.2 rt
リファレンス
Bis(het)aryl-1,2,3-triazole quinuclidines as α7 nicotinic acetylcholine receptor ligands: Synthesis, structure affinity relationships, agonism activity, [18F]-radiolabeling and PET study in rats
Ouach, Aziz; et al, European Journal of Medicinal Chemistry, 2019, 179, 449-469

合成方法 5

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  5 h, 130 °C
リファレンス
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

合成方法 6

はんのうじょうけん
1.1 Reagents: Boron oxide (B2O3) Catalysts: 2,6-Dimethylbenzenethiol ,  Iridium(1+), (2,2′-bipyridine-κN1,κN1′)bis[3,5-difluoro-2-[5-(trifluoromethyl)-2… Solvents: Acetonitrile ;  24 h, 25 °C
リファレンス
Photoredox-catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source
Alam, Rauful; et al, Organic Letters, 2018, 20(9), 2680-2684

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Raw materials

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:859833-22-0)1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
A863367
清らかである:99%/99%
はかる:10g/25g
価格 ($):230.0/477.0